2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

Catalog No.
S865429
CAS No.
1160247-51-7
M.F
C21H29NO4
M. Wt
359.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]s...

CAS Number

1160247-51-7

Product Name

2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

IUPAC Name

2-[4-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C21H29NO4/c1-14-6-5-7-16-15(12-17(23)24)13-21(18(14)16)8-10-22(11-9-21)19(25)26-20(2,3)4/h5-7,15H,8-13H2,1-4H3,(H,23,24)

InChI Key

DJBYYBPDMALLJK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O

Molecular Structure Analysis

The key features of the molecule include:

  • Spirocyclic Ring System: The molecule possesses a unique spirocyclic ring system, where two rings (indene and piperidine) share a single carbon atom. This rigid structure can influence the molecule's conformation and potential binding interactions.
  • Functional Groups: The molecule contains several functional groups, including a carboxylic acid group (COOH), an ester group (COOCH(CH3)2), and a methyl group (CH3) attached to the piperidine ring. These groups can participate in hydrogen bonding, polar interactions, and influence the molecule's solubility and reactivity.

Chemical Reactions Analysis

  • Hydrolysis: The ester bond (COOCH(CH3)2) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid and tert-butyl alcohol.
  • Decarboxylation: Under strong acidic or thermal conditions, the carboxylic acid group (COOH) might decarboxylate, releasing CO2 and forming a new molecule.

Due to the lack of information on the origin and function of this compound, a mechanism of action cannot be established at this time.

No data is currently available regarding the safety hazards associated with this compound. As with any unknown compound, it is advisable to handle it with caution and proper personal protective equipment until more information is available.

Limitations and Future Research

The analysis presented here is limited by the absence of specific scientific literature on this compound. Future research efforts could focus on:

  • Synthesis and Characterization: Synthesizing the compound and determining its physical and chemical properties using spectroscopic techniques.
  • Biological Evaluation: Investigating the potential biological activities of the compound through in vitro and in vivo assays.
  • Computational Modeling: Utilizing computational modeling techniques to predict the compound's conformation, potential binding targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

XLogP3

3.6

Dates

Modify: 2023-08-16

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